

"physical and chemical properties of hexadecyl octadecanoate"

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Compound of Interest

Compound Name: Cetyl Stearate

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Hexadecyl Octadecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyl octadecanoate, also known as **cetyl stearate**, is a wax ester with significant applications in the pharmaceutical, cosmetic, and personal care industries. Its utility is primarily derived from its unique physicochemical properties, which include its waxy consistency, emollient nature, and ability to act as a thickening and stabilizing agent. This technical guide provides an in-depth overview of the physical and chemical properties of hexadecyl octadecanoate, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation science.

Chemical Identity and Physical Properties

Hexadecyl octadecanoate is the ester formed from the condensation of hexadecanol (cetyl alcohol) and octadecanoic acid (stearic acid).^[1] It is a white, waxy solid at room temperature.^[2]

Table 1: Chemical Identifiers for Hexadecyl Octadecanoate

Identifier	Value
IUPAC Name	hexadecyl octadecanoate[1]
Synonyms	Cetyl stearate, Palmityl stearate, Hexadecyl stearate[1][3]
Molecular Formula	C ₃₄ H ₆₈ O ₂ [2][4]
CAS Number	1190-63-2[1][4]

Table 2: Physical Properties of Hexadecyl Octadecanoate

Property	Value	Source
Molecular Weight	508.90 g/mol	[2][4]
Melting Point	57-60 °C	[5][6]
Boiling Point	496.64 °C (rough estimate)	[5][7]
Density	~0.857 g/cm ³ at 20 °C	[2]
Solubility	Insoluble in water; Soluble in oils and organic solvents.	[2]

Chemical Properties and Reactivity

Hexadecyl octadecanoate is a stable compound under normal storage and handling conditions. [2] As an ester, it can undergo hydrolysis to yield its constituent alcohol (hexadecanol) and carboxylic acid (octadecanoic acid). This reaction is typically catalyzed by acids or bases.

Experimental Protocols

Synthesis of Hexadecyl Octadecanoate via Fischer Esterification

The most common method for synthesizing hexadecyl octadecanoate is the Fischer esterification of stearic acid with cetyl alcohol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[6][8]

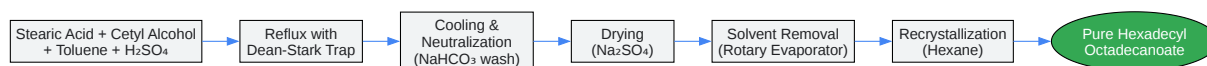
Materials:

- Stearic acid
- Cetyl alcohol
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)
- Hexane (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of stearic acid and cetyl alcohol in toluene.
- Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the reactants).
- Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the toluene under reduced pressure using a rotary evaporator.

- Purify the crude hexadecyl octadecanoate by recrystallization from hexane to obtain a white, waxy solid.



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Synthesis and Purification Workflow

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

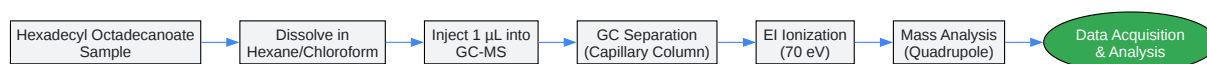
GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like hexadecyl octadecanoate.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).[9]
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[9]
- Injector: Splitless mode at 240 °C.[9]
- Oven Temperature Program: Initial temperature of 70 °C (hold for 1 min), ramp at 50 °C/min to 240 °C, then ramp at 1 °C/min to 320 °C (hold for 10 min).[9]
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.[9]
 - Quadrupole Temperature: 150 °C.[9]
 - Mass Scan Range: m/z 50-850.

Sample Preparation:

- Dissolve a small amount of the synthesized hexadecyl octadecanoate in a suitable solvent such as hexane or chloroform to a concentration of approximately 1 mg/mL.
- Inject 1 μL of the sample into the GC-MS system.



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GC-MS Characterization Workflow

Spectral Data and Interpretation

Mass Spectrometry (MS)

The electron ionization mass spectrum of hexadecyl octadecanoate is characterized by specific fragmentation patterns typical of long-chain esters. The molecular ion peak ($[M]^+$) at m/z 508.9 is often weak or absent. Key fragment ions arise from the cleavage of the ester bond and fragmentation of the alkyl chains.

Expected Fragmentation Pattern:

- **Acylium Ion:** A prominent peak corresponding to the acylium ion $[\text{CH}_3(\text{CH}_2)_{16}\text{CO}]^+$ at m/z 267.
- **McLafferty Rearrangement:** A characteristic peak resulting from the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the alcohol chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond of the alcohol moiety.
- **Alkyl Chain Fragmentation:** A series of peaks separated by 14 Da (corresponding to CH_2 units) due to the fragmentation of the hexadecyl and octadecanoyl chains.

Infrared (IR) Spectroscopy

The IR spectrum of hexadecyl octadecanoate will exhibit characteristic absorption bands for an ester functional group and long aliphatic chains.

Table 3: Predicted IR Spectral Data for Hexadecyl Octadecanoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2917 & ~2849	Strong	C-H stretching (alkane CH ₂)
~1735	Strong	C=O stretching (ester)
~1465	Medium	C-H bending (alkane CH ₂)
~1175	Strong	C-O stretching (ester)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of hexadecyl octadecanoate are characterized by signals corresponding to the long aliphatic chains and the ester functional group.

Predicted ¹H NMR Spectrum (in CDCl₃):

- δ ~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂-).
- δ ~2.28 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).
- δ ~1.62 ppm (multiplet): Protons on the beta-carbons of both the acid and alcohol chains.
- δ ~1.25 ppm (broad singlet): A large, overlapping signal from the numerous methylene (-CH₂-) protons in the long alkyl chains.
- δ ~0.88 ppm (triplet): Protons of the terminal methyl groups (-CH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

- δ ~174 ppm: Carbonyl carbon of the ester group (C=O).
- δ ~64 ppm: Carbon of the methylene group attached to the ester oxygen (-O-CH₂-).

- δ ~34 ppm: Carbon of the methylene group alpha to the carbonyl group (-CH₂-COO-).
- δ ~32 ppm: Methylene carbons adjacent to the terminal methyl groups.
- δ ~29.7 ppm (multiple overlapping signals): Bulk of the methylene carbons in the long alkyl chains.
- δ ~22.7 ppm: Methylene carbons beta to the terminal methyl groups.
- δ ~14.1 ppm: Terminal methyl carbons (-CH₃).

Applications in Research and Drug Development

Hexadecyl octadecanoate's properties make it a valuable excipient in pharmaceutical formulations. Its emollient properties are utilized in topical creams and ointments to improve skin feel and hydration. As a thickening and stabilizing agent, it enhances the consistency and shelf-life of emulsions and suspensions. In drug delivery, it can be used in the formulation of solid lipid nanoparticles and nanostructured lipid carriers for the controlled release of therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of hexadecyl octadecanoate, along with comprehensive experimental protocols for its synthesis and characterization. The presented data and workflows offer a valuable resource for scientists and researchers working with this versatile wax ester. Further research into its applications in advanced drug delivery systems may unveil novel therapeutic opportunities.

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